1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone
Description
1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone is a biphenyl-derived acetophenone featuring a tert-butyl group at the 4'-position of one benzene ring and an acetyl group at the 2-position of the adjacent ring. The tert-butyl substituent is notable for its strong electron-donating inductive effect and steric bulk, which influence the compound’s physical properties, reactivity, and applications in organic synthesis and materials science. While direct data for this compound are absent in the provided evidence, its structural analogs (e.g., methyl-, methoxy-, hydroxy-, and halogen-substituted biphenyl ethanones) offer insights into its behavior .
Properties
Molecular Formula |
C18H20O |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-[2-(4-tert-butylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C18H20O/c1-13(19)16-7-5-6-8-17(16)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3 |
InChI Key |
HAWPLJGMAUMNHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone typically involves Friedel-Crafts acylation of biphenyl derivatives. One common method includes the reaction of 4-tert-butylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone involves its interaction with various molecular targets. For instance, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
a. Electronic and Steric Influence
- Tert-butyl vs. Methyl (1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone, CAS 16927-79-0): The tert-butyl group (C(CH₃)₃) is bulkier and more electron-donating than a methyl group (CH₃). This increases steric hindrance and may reduce solubility in polar solvents compared to the methyl analog (MW = 210.28) .
- Methoxy (1-(4'-Methoxy[1,1'-biphenyl]-2-yl)ethanone, CAS 192863-43-7): The methoxy group (-OCH₃) provides resonance electron donation, enhancing aromatic ring electron density.
- Hydroxy (1-(4'-Hydroxy-[1,1'-biphenyl]-2-yl)ethanone): The hydroxyl group (-OH) introduces hydrogen bonding, increasing melting points (e.g., 165°C for 1-(4'-chloro-6-hydroxybiphenyl-3-yl)ethanone ) and solubility in protic solvents. Tert-butyl’s hydrophobicity would reduce such interactions .
b. Fluorinated Analogs (DFBPE, 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone): Fluorine atoms withdraw electron density, making the aryl ring electron-deficient. This contrasts with tert-butyl’s electron donation, affecting reactivity in cross-coupling reactions. DFBPE’s synthesis via Suzuki-Miyaura coupling achieved 78% yield, suggesting tert-butyl derivatives might require optimized conditions due to steric bulk .
Spectral and Crystallographic Data
- NMR Spectroscopy: The methoxy-substituted analog (1-(4'-methoxybiphenyl-2-yl)ethanone) shows distinct ¹H NMR signals at δ 3.85 (s, 3H, OCH₃) and δ 2.08 (s, 3H, COCH₃) . Tert-butyl groups typically exhibit a singlet at δ 1.35–1.40 (9H, C(CH₃)₃) in ¹H NMR, absent in smaller substituents like methyl .
- X-ray Diffraction: Fluorinated biphenyls like TBDFBP (4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl) revealed planar biphenyl cores with dihedral angles <10°, suggesting tert-butyl groups may induce minor distortions due to steric strain .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies surrounding this compound, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . It features a biphenyl structure with a tert-butyl group and an ethanone moiety, which contributes to its unique chemical behavior.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on derivatives of biphenyl compounds show varying degrees of effectiveness against gram-positive and gram-negative bacteria.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound A | 0.5 | 1.0 | Staphylococcus aureus |
| Compound B | 0.25 | 0.5 | Escherichia coli |
| This compound | TBD | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for this compound are yet to be fully established but are anticipated to fall within the range observed for similar compounds.
Anticancer Activity
Preliminary studies suggest that biphenyl derivatives may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle regulators.
Case Study:
A study on biphenyl derivatives indicated that certain modifications to the structure led to enhanced cytotoxicity against cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM.
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Cell Membrane Disruption: Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Apoptosis Induction: In cancer cells, it may trigger apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins.
Research Findings
Recent literature highlights the importance of structure-activity relationships (SAR) in understanding how modifications to the biphenyl structure influence biological activity.
Table: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antimicrobial potency |
| Alkyl chain lengthening | Enhanced lipophilicity and cell permeability |
| Hydroxyl group introduction | Potential increase in anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
